BenchChemオンラインストアへようこそ!

ABI-011

Vascular Disrupting Agent Angiogenesis Inhibition Preclinical Efficacy

ABI-011 is a nanoparticle albumin-bound thiocolchicine dimer providing dual vascular disruption (colchicine-site tubulin inhibition) and DNA topoisomerase I inhibition—a unique dual mechanism unavailable in single-target VDAs like CA4P or ZD6126. Preclinical head-to-head data demonstrate a 7.3-fold lower IC50 (1.8 vs 13.1 µg/mL) and an improved therapeutic index (1.9 vs ~1.0) vs CA4P, with confirmed normal ECG, troponin I, and CK-MB in 4-week cynomolgus monkey studies. The ~100 nm nab formulation enhances tumor-specific delivery via gp60-mediated transcytosis and SPARC-mediated uptake. This compound is the VDA of choice for studies requiring a wide efficacy-safety window, chronic dosing, or cardiac safety assurance.

Molecular Formula C27H32F2N8
Molecular Weight
Cat. No. B1149879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABI-011
SynonymsABI-011;  ABI 011;  ABI011.; Unknown
Molecular FormulaC27H32F2N8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

ABI-011: Dual-Mechanism Thiocolchicine Dimer for Vascular Disruption and Tumor Growth Inhibition


ABI-011 (also known as NTB-011, nab-5404, IDN 5404) is a nanoparticle albumin-bound formulation of a thiocolchicine dimer [1]. This novel small molecule exhibits dual pharmacologic activity as both a tubulin polymerization inhibitor (binding to the colchicine site) and a DNA topoisomerase I inhibitor [2]. The active drug is related to the colchicine family of tubulin-binding compounds and functions as a vascular disrupting agent (VDA) that compromises established tumor vasculature while also inhibiting new microvessel formation [3]. The nanoparticle albumin-based formulation (mean particle size approximately 100 nm) is designed to enhance tumor-specific delivery through albumin-mediated endocytosis via gp60 receptor binding and SPARC-mediated uptake [1].

ABI-011 Cannot Be Interchanged with Other Colchicine-Site VDA Candidates: Distinct Efficacy-Safety Margin and Dual Targeting Profile


Class-level substitution of ABI-011 with other colchicine-site vascular disrupting agents is scientifically unsupportable due to three critical differentiating factors established in preclinical studies. First, ABI-011 demonstrates a fundamentally different efficacy-safety therapeutic window compared to the benchmark VDA combretastatin A4 phosphate (CA4P) — with >7-fold lower IC50 for vascular disruption and a markedly improved separation between efficacious and lethal doses [1]. Second, ABI-011 possesses a unique dual-targeting mechanism (tubulin inhibition plus topoisomerase I inhibition) not present in single-mechanism colchicine-site VDAs such as CA4P, ZD6126, or OXi4503 [2]. Third, the nanoparticle albumin-bound (nab) formulation of ABI-011 confers distinct pharmacokinetic and tumor-targeting properties that fundamentally alter the compound's therapeutic profile compared to conventional small-molecule formulations [3]. These differences are sufficiently material that research protocols optimized for CA4P or other VDAs cannot be directly translated to ABI-011 without experimental re-validation of dose, schedule, and combination strategies.

ABI-011 Quantitative Evidence Guide: Head-to-Head Comparisons and Differentiating Preclinical Data


ABI-011 Demonstrates 7.3-Fold Superior Vascular Disrupting Potency with Enhanced Therapeutic Index Versus CA4P in CAM Assay

In a direct head-to-head comparison using the quail embryonic chorioallantoic membrane (CAM) assay, ABI-011 exhibited substantially greater vascular disrupting activity (VDA) than the benchmark VDA combretastatin A4 phosphate (CA4P). ABI-011 achieved an IC50 of 1.8 µg/ml for visible disruption of CAM vasculature, whereas CA4P demonstrated an IC50 of 13.1 µg/ml under identical experimental conditions [1]. Critically, the therapeutic index (LD50/IC50) for ABI-011 was approximately 1.9 (3.4/1.8), compared to approximately 1.0 (12.8/13.1) for CA4P, indicating that ABI-011 provides a measurable efficacy-safety margin that CA4P does not [1].

Vascular Disrupting Agent Angiogenesis Inhibition Preclinical Efficacy

ABI-011 Exhibits Significant Tumor Growth Inhibition at 10-Fold Lower Dosing Than CA4P in HT29 Colon Xenograft Model

In the subcutaneous human colon HT29 tumor xenograft model in athymic nude mice, ABI-011 achieved greater than 80% tumor growth inhibition (TGI) at doses of 20-40 mg/kg administered intravenously (q4dx3 schedule) [1]. In contrast, CA4P required a dose of 200 mg/kg (qdx4 schedule) to achieve comparable efficacy, representing a 5-10 fold lower effective dose for ABI-011 on a mg/kg basis [1]. ABI-011 demonstrated significant dose-dependent TGI across multiple xenograft models (MDA-MB-231 breast, PC3 prostate, HT29 colon) with single-agent activity [2].

Tumor Xenograft Colorectal Cancer In Vivo Efficacy

ABI-011 Demonstrates Dual Tubulin Polymerization and Topoisomerase I Inhibition — A Mechanism Not Shared by Single-Target VDAs Like CA4P or ZD6126

ABI-011 is characterized as a thiocolchicine dimer that functions as an inhibitor of both microtubule polymerization (via tubulin binding) and DNA topoisomerase I (TOP1) [1]. This dual mechanism is structurally derived from its dimeric thiocolchicine scaffold [2]. In contrast, benchmark VDAs such as CA4P and ZD6126 act solely through tubulin binding and microtubule depolymerization without reported topoisomerase I inhibitory activity [3]. The concurrent inhibition of TOP1 — a critical enzyme in DNA repair mechanisms — may contribute to tumor cell cytotoxicity in addition to vascular disruption, providing a mechanistically distinct profile [1].

Dual Targeting Topoisomerase I Inhibition Mechanism of Action

ABI-011 Albumin Nanoparticle Formulation Enables Enhanced Tumor Endothelial Cell Uptake Versus Free Thiocolchicine Analogs

ABI-011 is a nanoparticle albumin-bound (nab) formulation of the thiocolchicine dimer IDN 5404, with a mean particle size of approximately 100 nanometers [1]. This formulation leverages the natural affinity of albumin for the gp60 receptor on endothelial cells and SPARC (Secreted Protein Acidic and Rich in Cysteine)-mediated uptake in the tumor microenvironment, enabling albumin-mediated endocytosis of the active thiocolchicine dimer by tumor cells and endothelial cells [2]. The active compound IDN 5404 itself has limited aqueous solubility; the nab formulation overcomes this limitation while simultaneously conferring tumor-targeting properties [1].

Nanoparticle Drug Delivery Albumin Formulation Tumor Targeting

ABI-011 Shows Favorable Cardiovascular Safety Profile with No ECG Abnormalities or hERG Inhibition at Clinically Relevant Concentrations

In a dedicated cardiopulmonary safety pharmacology study in telemetered cynomolgus monkeys administered ABI-011 at doses of 0, 1.67, 2.5, and 3.33 mg/kg weekly for 4 weeks, all ECG evaluations were normal with no indication of conduction abnormalities or cardiac muscle toxicity [1]. Cardiac Troponin I and cardiac-specific CK-MB levels remained within normal limits [1]. In vitro hERG patch-clamp assays demonstrated that ABI-011 inhibited whole-cell hERG current only at clinically non-relevant concentrations [1]. Adverse cardiac effects have been previously reported for other tubulin-binding VDAs such as ZD6126, making this safety differentiation meaningful for compound selection [1].

Cardiovascular Safety Preclinical Toxicology hERG Assay

ABI-011 Displays Dose-Proportional Pharmacokinetics with Rapid Clearance and No Accumulation Following Multiple Dosing

In cynomolgus monkeys, ABI-011 exhibited dose-proportional pharmacokinetics across the tested dose range (1.67-3.33 mg/kg), characterized by a large volume of distribution (Vz), rapid clearance, and a half-life (HL) ranging from 0.36 to 2.9 hours [1]. Notably, no drug accumulation was observed following multiple weekly dosing (three weeks of administration) [1]. This rapid clearance and lack of accumulation represent a PK profile that differs from other VDAs and may influence dosing schedule selection in preclinical efficacy studies.

Pharmacokinetics Drug Clearance Preclinical PK

ABI-011: Optimal Preclinical and Translational Research Applications Based on Quantitative Differentiation Evidence


Preclinical Vascular Disruption Studies Requiring Superior Therapeutic Window Versus CA4P

ABI-011 is the preferred VDA candidate for in vivo studies where maximizing the therapeutic index between vascular disruption and systemic toxicity is critical. The direct head-to-head data from the quail CAM assay demonstrate a 7.3-fold lower IC50 (1.8 vs. 13.1 µg/ml) and a measurably improved therapeutic index (1.9 vs. ~1.0) compared to CA4P [1]. This superior efficacy-safety separation makes ABI-011 particularly suitable for studies requiring repeated dosing, combination with other agents, or evaluation in models where CA4P's narrow therapeutic window would confound interpretation of efficacy versus toxicity. The HT29 xenograft data further support this application by confirming that ABI-011 achieves comparable or superior tumor growth inhibition at 5-10 fold lower mg/kg doses than CA4P [1].

Investigating Dual-Targeting Strategies Combining Vascular Disruption with Topoisomerase I Inhibition

ABI-011 is uniquely positioned for research programs exploring the therapeutic potential of simultaneous vascular disruption and DNA topoisomerase I inhibition. Unlike single-target VDAs such as CA4P or ZD6126, ABI-011 functions as both a tubulin polymerization inhibitor and a topoisomerase I inhibitor [1]. This dual mechanism makes ABI-011 an ideal tool compound for investigating whether concurrent targeting of tumor vasculature and DNA repair pathways yields additive or synergistic antitumor effects. The nanoparticle albumin formulation further enhances tumor-specific delivery of this dual-mechanism payload through gp60 receptor-mediated transcytosis and SPARC-mediated tumor uptake [2].

Cardiovascular Safety Pharmacology Studies Requiring a VDA with Documented Low Cardiac Liability

ABI-011 is the VDA of choice for preclinical studies where cardiac safety is a primary consideration or confounding variable. The cynomolgus monkey cardiovascular safety study demonstrated normal ECG findings, no conduction abnormalities, and normal cardiac troponin I and CK-MB levels following four weeks of weekly dosing at up to 3.33 mg/kg [1]. The absence of hERG channel inhibition at clinically relevant concentrations [1] distinguishes ABI-011 from other tubulin-binding VDAs (e.g., ZD6126) that have been associated with adverse cardiac effects [1]. This documented cardiac safety profile supports the selection of ABI-011 for studies in cardiovascularly sensitive models, chronic dosing regimens, or combination therapies where additive cardiac toxicity would be a concern.

Tumor-Targeted Nanoparticle Delivery Research Leveraging Albumin-Mediated Endocytosis

ABI-011's nanoparticle albumin-bound (nab) formulation (~100 nm particle size) [1] enables researchers to investigate tumor-selective VDA delivery via endogenous albumin transport mechanisms. The formulation harnesses albumin's natural binding to the gp60 receptor on tumor endothelial cells and SPARC-mediated uptake in the tumor microenvironment [2]. This tumor-targeting approach is particularly valuable for studies comparing targeted versus non-targeted vascular disruption, evaluating enhanced permeability and retention (EPR) effects, or developing combination regimens with other nab-formulated agents such as nab-paclitaxel (with which ABI-011 has demonstrated sequence-dependent enhancement of antitumor activity [3]).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABI-011

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.